3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole
Overview
Description
3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole, involves multistep synthetic routes . These methods provide access to a wide range of 1,2,4-triazole via different intermediates . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole is represented by the formula C5H8ClN3O . Its molecular weight is 161.59 . The InChI code for this compound is 1S/C5H8ClN3O/c1-3-9-5(10-2)7-4(6)8-9/h3H2,1-2H3 .Chemical Reactions Analysis
1,2,4-triazole derivatives, including 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole, have shown significant potential in pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis
3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole is a solid compound . Its SMILES string representation is CCn1nc(Cl)nc1OC .Scientific Research Applications
Alkylation and Derivative Formation
- 1,2,4-Triazole derivatives, a class to which 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole belongs, are key intermediates in organic synthesis. They are used in various alkylation reactions, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. These reactions often involve interaction with compounds like ethylene chlorohydrine, chloroacetamide, and others, in the presence of KOH, yielding high-yield products (Kaldrikyan et al., 2016).
Formation of Ester and Benzotriazole Ester Derivatives 2. The compound is involved in the preparation of ester and benzotriazole ester derivatives, crucial for diverse biological applications. This process involves reactions with 4-methoxy Benzaldehyde and Benzoyl chloride, and the structure of the resultant compound is confirmed through techniques like IR (Infrared) and NMR (Nuclear Magnetic Resonance) (Toumani, 2017).
properties
IUPAC Name |
3-chloro-1-ethyl-5-methoxy-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-3-9-5(10-2)7-4(6)8-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPBSAKABINMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250235 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole | |
CAS RN |
1330756-30-3 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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